molecular formula C3H6KO2 B1260437 Potassium propionate CAS No. 327-62-8

Potassium propionate

Cat. No. B1260437
Key on ui cas rn: 327-62-8
M. Wt: 113.18 g/mol
InChI Key: WEQIKOGPPFEIPX-UHFFFAOYSA-N
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Patent
US04751018

Procedure details

At 135° C., 122 g of 4-hydroxybenzaldehyde, 163 g of propionic anhydride and 112 g of potassium propionate were reacted with stirring for 30 hours, the reaction mixture was dropped into 1.5 l of distilled water, and sodium carbonate was added to form an aqueous alkaline solution. The unreacted 4-hydroxybenzaldehyde was removed and concentrated hydrochloric acid was added to render the solution acidic and precipitate the reaction product. The precipitate was recovered by filtration and washed with water to obtain 85 g of a crude product. The precipitate was dissolved in a solution comprising 150 g of water, 150 g of ethanol and 30 g of sodium hydroxide, and the solution was refluxed for 2 hours and dropped into a liquid comprising concentrated hydrochloric acid and ice to precipitate the reaction product. The precipitate was recovered by filtration, washed repeatedly with distilled water and dried to obtain 61 g of crude 4-hydroxy-α-methylcinnamic acid. A product (refined 4-hydroxy-α-methylcinnamic acid) obtained by recrystallizing this crude 4-hydroxy-αmethylcinnamic acid from hot water was used for the subsequent reaction.
Quantity
122 g
Type
reactant
Reaction Step One
Quantity
163 g
Type
reactant
Reaction Step One
Name
potassium propionate
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 g
Type
solvent
Reaction Step Four
Name
Quantity
150 g
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
1.5 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[C:10]([O:14]C(=O)CC)(=[O:13])[CH2:11][CH3:12].C([O-])(=O)CC.[K+].C(=O)([O-])[O-].[Na+].[Na+].[OH-].[Na+].Cl>C(O)C.O>[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[C:11]([CH3:12])[C:10]([OH:14])=[O:13])=[CH:4][CH:3]=1 |f:2.3,4.5.6,7.8|

Inputs

Step One
Name
Quantity
122 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
163 g
Type
reactant
Smiles
C(CC)(=O)OC(CC)=O
Name
potassium propionate
Quantity
112 g
Type
reactant
Smiles
C(CC)(=O)[O-].[K+]
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
150 g
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
150 g
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
1.5 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 30 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to form an aqueous alkaline solution
CUSTOM
Type
CUSTOM
Details
The unreacted 4-hydroxybenzaldehyde was removed
ADDITION
Type
ADDITION
Details
concentrated hydrochloric acid was added
CUSTOM
Type
CUSTOM
Details
precipitate the reaction product
FILTRATION
Type
FILTRATION
Details
The precipitate was recovered by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
to obtain 85 g of a crude product
DISSOLUTION
Type
DISSOLUTION
Details
The precipitate was dissolved in a solution
TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to precipitate the reaction product
FILTRATION
Type
FILTRATION
Details
The precipitate was recovered by filtration
WASH
Type
WASH
Details
washed repeatedly with distilled water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 h
Name
Type
product
Smiles
OC1=CC=C(C=C(C(=O)O)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 61 g
YIELD: CALCULATEDPERCENTYIELD 34.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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